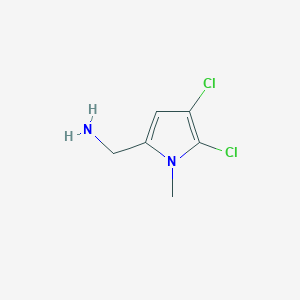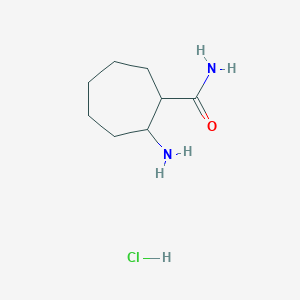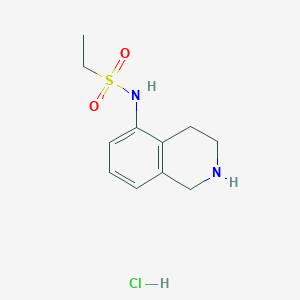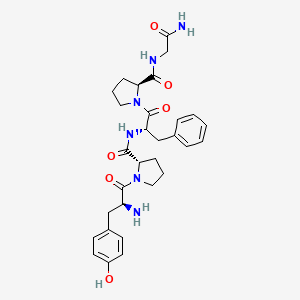
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Overview
Description
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a complex organic compound. It is a peptide composed of the amino acids tyrosine, proline, phenylalanine, and glycine .
Molecular Structure Analysis
The molecular structure of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is complex due to the presence of multiple amino acids. The molecular formula is C30H38N6O6 . The average mass is 579.644 Da and the monoisotopic mass is 579.269287 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide include a density of 1.4±0.1 g/cm3, a boiling point of 1383.3±65.0 °C at 760 mmHg, and a flash point of 790.4±34.3 °C . It has 19 H bond acceptors, 10 H bond donors, and 22 freely rotating bonds .Scientific Research Applications
Dairy Product Enhancement
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide: has been studied for its role in the enzymatic ripening of cheese. The compound is involved in the degradation of caseins, particularly β-casein, which can influence the taste development during cheese ripening . The peptidase activity of certain microorganisms like Pseudomonas fluorescens can hydrolyze milk proteins, affecting the flavor profile and shelf-life of dairy products .
Blood Pressure Regulation
Peptides similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide have been identified in fermented milk and are known to possess significant angiotensin-converting enzyme (ACE) inhibitory activity . These peptides can contribute to the normotensive effects of fermented milk, suggesting a potential application of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide in managing hypertension through ACE inhibition .
Microbial Peptidase Profiling
The compound’s peptidase profile is useful for identifying and characterizing the enzymatic activities of various microbial strains. This application is crucial in understanding the role of microbial peptidases in peptide utilization, transport, and protein synthesis . It also aids in the recognition and degradation of incorrectly folded intracellular proteins .
Biotechnological Applications in Cheese Making
In the context of dairy biotechnology, L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can be used to differentiate “bitter” from “non-bitter” lactic acid starter cultures based on their ability to form and degrade bitter peptides during cheese ripening . This differentiation is essential for improving the quality and taste of cheese.
Pharmaceutical Research
While specific studies on L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide were not found, peptides with similar structures have been evaluated for their toxicological potential and safety in pharmaceutical applications . This suggests that L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide could be researched further for its pharmacological properties and potential therapeutic uses.
Enzyme Activity Studies
The compound can be used to study the properties of hydrolytic systems in various strains of bacteria. Understanding the enzyme activity and stability under different conditions, such as refrigerated or frozen storage, is vital for applications in food science and microbiology .
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQAWTFYPCLZEV-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10834257 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
CAS RN |
83936-21-4 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
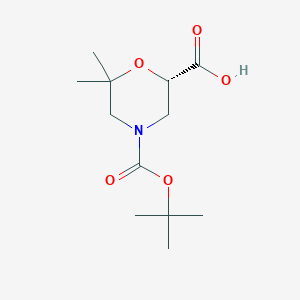





![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
